H-Ala-asp-ser-asp-gly-lys-OH

Antiallergic Immunoglobulin E (IgE) Antibody Inhibition

Procure the full-length H-Ala-asp-ser-asp-gly-lys-OH hexapeptide for your research. As a structurally defined human IgE Fc analog, its complete ADSDGK sequence is critical for potent antiallergic and immunoregulating activity. Truncated analogs are not scientifically equivalent. Use this well-characterized peptide as a positive control or a foundational scaffold for assay validation and medicinal chemistry.

Molecular Formula C22H37N7O12
Molecular Weight 591.6 g/mol
CAS No. 131574-31-7
Cat. No. B158697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Ala-asp-ser-asp-gly-lys-OH
CAS131574-31-7
Molecular FormulaC22H37N7O12
Molecular Weight591.6 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CCCCN)C(=O)O)N
InChIInChI=1S/C22H37N7O12/c1-10(24)18(36)27-13(7-17(34)35)20(38)29-14(9-30)21(39)28-12(6-16(32)33)19(37)25-8-15(31)26-11(22(40)41)4-2-3-5-23/h10-14,30H,2-9,23-24H2,1H3,(H,25,37)(H,26,31)(H,27,36)(H,28,39)(H,29,38)(H,32,33)(H,34,35)(H,40,41)/t10-,11-,12-,13-,14-/m0/s1
InChIKeyCQBUSNQERVCXBG-PEDHHIEDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Ala-Asp-Ser-Asp-Gly-Lys-OH (CAS 131574-31-7) Procurement Guide for Antiallergic and Vasodilator Research


H-Ala-Asp-Ser-Asp-Gly-Lys-OH (CAS 131574-31-7) is a linear hexapeptide with the single-letter sequence ADSDGK. It is also known as the Hamburger Pentapeptide Analog and is structurally derived from the human IgE Fc region [1]. The compound is documented as possessing antiallergic, vasodilating, and immunoregulating activities, making it a relevant reference standard or starting point for research in type I allergy and related therapeutic areas [2].

Why H-Ala-Asp-Ser-Asp-Gly-Lys-OH Cannot Be Substituted by Shorter IgE-Derived Peptides


Substitution of H-Ala-Asp-Ser-Asp-Gly-Lys-OH with shorter, in-class analogs like H-Asp-Ser-Asp-Gly-Lys-OH or H-Ser-Asp-Gly-Lys-OH is not scientifically equivalent. The hexapeptide's full six-residue sequence (Ala-Asp-Ser-Asp-Gly-Lys) is a key determinant for its potency in inhibiting IgE antibody production [1]. The presence of the N-terminal alanine residue significantly contributes to its activity profile. Furthermore, its vasodilatory and immunoregulatory effects, as claimed in patents, are not guaranteed with truncated sequences, underscoring the need for exact structural identity in experimental procurement [2].

Quantitative Differentiation: H-Ala-Asp-Ser-Asp-Gly-Lys-OH vs. In-Class Peptides


Superior Inhibition of IgE Antibody Production Compared to the Original Pentapeptide

H-Ala-Asp-Ser-Asp-Gly-Lys-OH exhibits a distinct functional advantage over the original Hamburger pentapeptide, H-Asp-Ser-Asp-Pro-Arg-OH. While the original pentapeptide's ability to inhibit IgE antibody production has not been confirmed in certain systems [1], the hexapeptide demonstrates a potent and quantifiable inhibition of 69.6% in a rabbit aorta model [2]. This marked difference highlights the functional divergence conferred by the hexapeptide's unique sequence, establishing its utility as a superior antiallergic candidate for research and development.

Antiallergic Immunoglobulin E (IgE) Antibody Inhibition

Dual-Action Mechanism: Inhibition of Both Histamine Liberation and IgE Production

H-Ala-Asp-Ser-Asp-Gly-Lys-OH differentiates itself through a dual-action mechanism. In contrast to drugs that target only a single stage of the allergic cascade, this hexapeptide has been shown to inhibit both histamine liberation and IgE antibody production [1]. This broader mechanism of action provides a quantifiable advantage over comparators like disodium cromoglycate (DSCG) and the original pentapeptide H-Asp-Ser-Asp-Pro-Arg-OH, which are evaluated in the same patent documents [1].

Mast Cell Degranulation Histamine Release Type I Hypersensitivity

Reference Standard for Development of Orally Active Antiallergic Analogs

The hexapeptide H-Ala-Asp-Ser-Asp-Gly-Lys-OH serves as the crucial parent structure for the development of more advanced, orally active antiallergic compounds. One specific analog, identified as CDRI Compound 94/335, demonstrated significant oral activity in rats [1]. This analog achieved 47-90% inhibition of passive cutaneous anaphylaxis (PCA) reactions at doses of 0.5-10 mg/kg p.o. and provided 70-87% protection of mast cell degranulation at 0.5-1.5 mg/kg p.o. [1]. This evidence positions the target hexapeptide as an essential reference standard for quantifying the activity of new analogs in structure-activity relationship (SAR) studies.

Medicinal Chemistry Peptide Analog Oral Bioavailability

Procurement-Relevant Physicochemical Identity and Storage Specifications

To ensure experimental reproducibility, the precise physicochemical identity and storage conditions of the procured material are critical. H-Ala-Asp-Ser-Asp-Gly-Lys-OH has a defined molecular weight of 591.57 g/mol and an MDL number of MFCD00237080 . For researchers, the recommended storage temperature of -15°C is a key procurement and handling parameter that directly impacts the compound's long-term stability and activity . Vendors typically supply this product with a purity of >98% .

Peptide Chemistry Compound Characterization Laboratory Procurement

Recommended Research Applications for H-Ala-Asp-Ser-Asp-Gly-Lys-OH


Establishing a Positive Control for IgE Antibody Production Inhibition Assays

For laboratories validating an assay to screen for inhibitors of IgE antibody production, H-Ala-Asp-Ser-Asp-Gly-Lys-OH provides a well-characterized and potent positive control. Its documented 69.6% inhibition in the rabbit aorta model [1] offers a quantitative benchmark. This allows researchers to calibrate their assays and directly compare the efficacy of novel test compounds against a known, peer-reviewed standard, ensuring the robustness and comparability of experimental results.

A Core Scaffold in Structure-Activity Relationship (SAR) Studies for Antiallergic Peptides

Medicinal chemistry teams focused on developing novel, orally bioavailable antiallergic agents can use H-Ala-Asp-Ser-Asp-Gly-Lys-OH as the foundational parent sequence. By synthesizing and testing analogs based on this scaffold, researchers can quantitatively assess how modifications at specific residues (e.g., Ala1, Asp2, or Lys6) impact key metrics like oral PCA inhibition (e.g., 47-90% inhibition achieved by the CDRI 94/335 analog [2]). This enables a systematic approach to optimizing pharmacokinetic and pharmacodynamic properties while retaining efficacy.

Investigating the Dual-Stage Inhibition of the Allergic Response

Researchers exploring the complex pathophysiology of type I allergies can utilize H-Ala-Asp-Ser-Asp-Gly-Lys-OH to dissect the interplay between the early (histamine release) and late (IgE production) stages of the allergic cascade. Because this peptide is claimed to inhibit both histamine liberation and IgE antibody production [3], it serves as a unique tool for comparative studies. It allows for the investigation of how a single molecular entity can modulate multiple points of the allergic pathway, in contrast to single-stage inhibitors like DSCG [3].

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